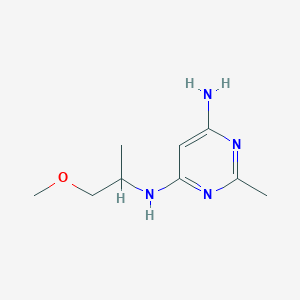

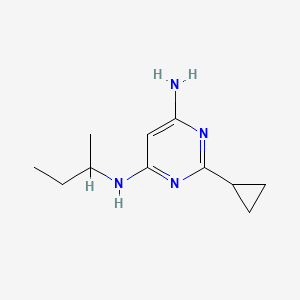

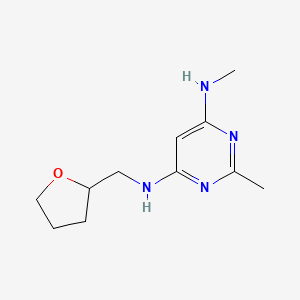

1-(6-氯-2-环丙基嘧啶-4-基)氮杂环己烷

描述

Synthesis Analysis

The synthesis of azepane-based compounds like “1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane” often involves strategies such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene has been reported . This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .Molecular Structure Analysis

Azepane-based compounds are saturated seven-membered carbocycles where one carbon atom is replaced with a nitrogen atom . The conformational analysis of azepane and its derivatives has been performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) .Chemical Reactions Analysis

The chemical reactions involving azepane-based compounds often involve the functionalization of all unactivated C–H bonds of azepane . This process is mediated by blue light and occurs at room temperature .科学研究应用

合成和结构分析

氮杂环己烷的合成

氮杂环己烷,包括与“1-(6-氯-2-环丙基嘧啶-4-基)氮杂环己烷”类似的结构,在稠密取代的氮杂环己烷衍生物的合成中至关重要。一项研究展示了通过路易斯酸催化的供体-受体环丙烷与 2-氮杂-1,3-二烯的 (4+3) 环加成,高度立体选择性地合成氮杂环酮。该过程使用三氟甲磺酸镱作为催化剂,在温和的条件下生成氮杂环己烷衍生物,显示出重要的合成效用 (Nicolai & Waser, 2022)。

衍生物的表征

已经完成了特定衍生物的结构表征,例如 (R)-7-(氮杂环-3-基氨基)-8-氯-1-环丙基-6-氟-4-氧代-1,4-二氢喹啉-3-羧酸盐酸盐。该化合物被确定为贝西沙星的区域异构体,由相关的环丙基和氮杂环己烷前体合成,证明了这些骨架可以实现的结构多样性 (Xia, Chen, & Yu, 2013)。

在药物开发和有机合成中的应用

蛋白激酶 B (PKB) 抑制剂

已经评估了新型氮杂环己烷衍生物对蛋白激酶 B (PKB-α) 和蛋白激酶 A (PKA) 的抑制活性。这项研究旨在开发适合作为药物的血浆稳定化合物,突出了氮杂环己烷衍生物的药理学潜力 (Breitenlechner 等人,2004)。

α-氨基膦酸酯的合成

一项关于合成 2-环丙基嘧啶-4-基-芳基/苯并噻唑衍生的 α-氨基膦酸酯的研究展示了一种使用磷钼酸的有效方法。这突出了该化合物在促进有机化学中有价值的中间体合成中的作用 (Reddy, Reddy, & Reddy, 2014)。

离子液体和材料科学

氮杂环己烷已被用作合成新型室温离子液体的起始原料。该应用展示了氮杂环己烷衍生物在材料科学中的多功能性,为环境和工业进步提供了潜力 (Belhocine 等人,2011)。

未来方向

Azepane-based compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

属性

IUPAC Name |

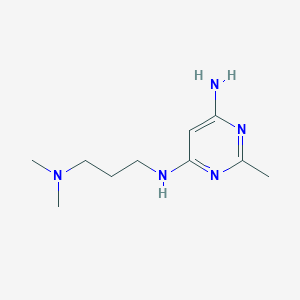

1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBYAKWXWONZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。